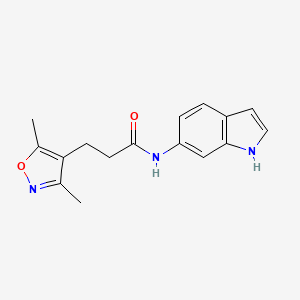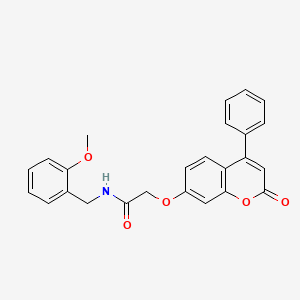![molecular formula C19H21N5O3 B12157301 (2-imino-10-methyl-5-oxo-1-prop-2-enyl(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl))-N-(2-methoxyethyl)carboxamide](/img/structure/B12157301.png)
(2-imino-10-methyl-5-oxo-1-prop-2-enyl(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl))-N-(2-methoxyethyl)carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-imino-10-methyl-5-oxo-1-prop-2-enyl(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl))-N-(2-methoxyethyl)carboxamide is a complex heterocyclic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. One common approach starts with the formation of the pyridino[2,3-d]pyridino[1,2-a]pyrimidine core through cyclization reactions involving appropriate precursors. Key steps include:
Cyclization: Using reagents like phosphorus oxychloride (POCl3) to facilitate ring closure.
Functional Group Modifications: Introducing the imino, methyl, and oxo groups through reactions with specific reagents such as amines, methylating agents, and oxidizing agents.
Industrial Production Methods: Industrial synthesis may involve similar steps but optimized for large-scale production. This includes:
Batch Reactors: For controlled reaction conditions.
Continuous Flow Systems: To enhance efficiency and yield.
Purification Techniques: Such as crystallization and chromatography to ensure high purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the imino and methoxyethyl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation Products: Typically involve the formation of hydroxylated derivatives.
Reduction Products: Lead to the formation of reduced imino or oxo groups.
Substitution Products: Result in various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of novel materials and catalysts.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets:
Molecular Targets: Enzymes, receptors, and DNA.
Pathways Involved: May include inhibition of enzyme activity, modulation of receptor signaling, and interference with DNA replication or transcription.
Vergleich Mit ähnlichen Verbindungen
- (2-imino-10-methyl-5-oxo-1-propyldipyrido[3,4-c:1’,2’-f]pyrimidine-3-carbothioamide)
- (2-imino-1,10-phenthrolyl Fe/Co complexes)
Comparison:
- Structural Differences: Variations in the fused ring systems and functional groups.
- Chemical Properties: Differences in reactivity and stability.
- Biological Activities: Unique biological activities due to distinct molecular interactions.
This compound stands out due to its complex structure and versatile applications, making it a valuable subject of study in various scientific disciplines.
Eigenschaften
Molekularformel |
C19H21N5O3 |
|---|---|
Molekulargewicht |
367.4 g/mol |
IUPAC-Name |
6-imino-N-(2-methoxyethyl)-11-methyl-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C19H21N5O3/c1-4-8-23-15(20)13(18(25)21-7-10-27-3)11-14-17(23)22-16-12(2)6-5-9-24(16)19(14)26/h4-6,9,11,20H,1,7-8,10H2,2-3H3,(H,21,25) |
InChI-Schlüssel |
OIRLQKUZLHSYOC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC=C)C(=O)NCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetone](/img/structure/B12157220.png)

![ethyl 2-methyl-4-{[(2-methylphenyl)amino]methylidene}-5-oxo-4H,5H-naphtho[1,2-b]furan-3-carboxylate](/img/structure/B12157234.png)
![2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(biphenyl-2-yl)acetamide](/img/structure/B12157242.png)
![13-(3,4-Dimethylphenyl)-8-(phenylsulfanyl)-15-thia-9,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-1(17),2(7),3,5,8,12(16),13-heptaen-11-one](/img/structure/B12157244.png)





![4-[(4-chlorophenyl)carbonyl]-3-hydroxy-5-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-1-(pyridin-4-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12157277.png)
![(2E,5Z)-2-[(2,4-dimethylphenyl)imino]-5-(4-fluorobenzylidene)-2,5-dihydro-1,3-thiazol-4-ol](/img/structure/B12157279.png)
![2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide](/img/structure/B12157294.png)
![1,10,10-trimethyl-N-(4-methylphenyl)-3-phenyl-3,4-diazatricyclo[5.2.1.0^{2,6}]deca-2(6),4-diene-5-carboxamide](/img/structure/B12157303.png)
